molecular formula C26H23N3O3S2 B11103253 N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide

Cat. No.: B11103253
M. Wt: 489.6 g/mol
InChI Key: ABUGALYCXBAKRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzothiazole ring, a methanoisoindole moiety, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial steps often include the formation of the benzothiazole ring and the methanoisoindole moiety, followed by the introduction of the dimethylphenyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2,3-dimethylphenyl)-2-{[6-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide shares similarities with other benzothiazole derivatives and methanoisoindole compounds.
  • Other similar compounds: Include various substituted benzothiazoles and methanoisoindoles.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H23N3O3S2

Molecular Weight

489.6 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[6-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C26H23N3O3S2/c1-13-4-3-5-18(14(13)2)27-21(30)12-33-26-28-19-9-8-17(11-20(19)34-26)29-24(31)22-15-6-7-16(10-15)23(22)25(29)32/h3-9,11,15-16,22-23H,10,12H2,1-2H3,(H,27,30)

InChI Key

ABUGALYCXBAKRO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N4C(=O)C5C6CC(C5C4=O)C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.